![molecular formula C8H5BrO3 B1268889 2-(4-Bromophenyl)-2-oxoacetic acid CAS No. 7099-87-8](/img/structure/B1268889.png)
2-(4-Bromophenyl)-2-oxoacetic acid
Overview
Description
2-(4-Bromophenyl)-2-oxoacetic acid is a boron-containing compound . Boron compounds have not been widely studied in medicinal chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The molecular formula of 2-(4-Bromophenyl)-2-oxoacetic acid is C8H7BrO2 . The molecular weight is 215.044 . The IUPAC Standard InChI is InChI=1S/C8H7BrO2/c9-7-3-1-6 (2-4-7)5-8 (10)11/h1-4H,5H2, (H,10,11) .Chemical Reactions Analysis
Boronic acids, such as 2-(4-Bromophenyl)-2-oxoacetic acid, can catalyze the formation of amide bonds from amines and carboxylic acids . They are used to promote greener amidations of carboxylic acids and amines in catalytic amounts .Scientific Research Applications
Antimicrobial Agent Development
2-(4-Bromophenyl)-2-oxoacetic acid: derivatives have been studied for their potential as antimicrobial agents. The structure of these compounds allows them to interfere with the biosynthesis of bacterial lipids, which is crucial for the survival of bacterial cells . This interference can lead to the development of new antimicrobial drugs that can combat resistant strains of bacteria.
Anticancer Activity
Research has indicated that certain derivatives of 2-(4-Bromophenyl)-2-oxoacetic acid show promise as antiproliferative agents, particularly against breast cancer cell lines . These compounds can be used to inhibit the growth of cancer cells, providing a pathway for the development of new anticancer therapies.
Molecular Docking Studies
The molecular structure of 2-(4-Bromophenyl)-2-oxoacetic acid derivatives makes them suitable candidates for molecular docking studies. These studies help in understanding the binding mode of active compounds with receptors, which is essential for rational drug design . Such studies can lead to the discovery of more effective drugs with fewer side effects.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that similar compounds participate in sm cross-coupling reactions , which are key biochemical pathways in the synthesis of many organic compounds.
Result of Action
Similar compounds have been known to cause the depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .
Action Environment
It’s known that the success of sm cross-coupling reactions, in which similar compounds participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Future Directions
properties
IUPAC Name |
2-(4-bromophenyl)-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASZGGQRDGLTIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345346 | |
Record name | 2-(4-bromophenyl)-2-oxoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoacetic acid | |
CAS RN |
7099-87-8 | |
Record name | 2-(4-bromophenyl)-2-oxoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromophenyl)-2-oxoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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